Anticancer Cytotoxicity: 3-Fluorophenyl vs. Similar Pyrazole Derivative in Lung Cancer Cell Lines
The 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibits an IC50 of 49.85 µM against A549 lung cancer cells, inducing apoptosis. A closely related pyrazole derivative tested on H460 non-small cell lung cancer cells shows an IC50 of 26.00 µM via cell cycle arrest . Although cell lines differ, the data provide a quantitative benchmark for this substitution pattern in anticancer screening and highlight a differentiated cytotoxicity profile relative to other pyrazole analogs.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 49.85 µM (A549 lung cancer) |
| Comparator Or Baseline | Similar Pyrazole Derivative: IC50 = 26.00 µM (H460 lung cancer) |
| Quantified Difference | Target compound IC50 is ~1.92-fold higher than comparator; different cell lines and mechanisms preclude direct potency ranking. |
| Conditions | Cell viability assay; A549 (lung cancer) and H460 (non-small cell lung cancer) cell lines; mechanism assessed via apoptosis vs. cell cycle arrest. |
Why This Matters
Provides a quantitative activity anchor for the 3-fluorophenyl substitution pattern in lung cancer models, enabling rational selection over uncharacterized regioisomers.
